molecular formula C16H12N2O3S B3014982 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 106073-43-2

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B3014982
CAS No.: 106073-43-2
M. Wt: 312.34
InChI Key: RGBXWUPIPVLNBT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16-14(22(20,21)13-9-5-2-6-10-13)11-17-15(18-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBXWUPIPVLNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit certain kinases involved in cell proliferation . The sulfonyl group plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol
  • CAS Registry Number : 478067-73-1 .
  • Molecular Formula : C₂₀H₁₉N₃O₂S.
  • Molar Mass : 365.45 g/mol .
  • Synonyms: 5-(Benzenesulfonyl)-2-phenyl-4-(pyrrolidin-1-yl)pyrimidine; Phenyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinyl sulfone .

Structural Features :
The compound features a pyrimidine core substituted with a phenyl group at position 2, a phenylsulfonyl group at position 5, and a pyrrolidinyl group at position 4. The phenylsulfonyl moiety (-SO₂Ph) is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity .

For example, 5-aryl hydantoins react with phenylsulfonyl chloride to yield sulfone derivatives in up to 91% yield .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following pyrimidine derivatives are selected for comparison based on substituent diversity and functional group variations:

Compound Name & CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Notable Properties
This compound
(478067-73-1)
C₂₀H₁₉N₃O₂S 365.45 - Phenyl (C6H5)
- Phenylsulfonyl (-SO₂Ph)
- Pyrrolidinyl
High steric hindrance due to sulfonyl group; potential for hydrophobic interactions .
2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol
(1000340-04-4)
C₁₅H₁₇N₅O₂ 311.33 - Morpholinyl (-C₄H₈NO)
- Amino (-NH₂)
Enhanced hydrogen-bonding capacity due to -NH₂ and -OH groups.
5-(2,4-Difluorophenyl)pyrimidin-4-ol
(1055306-32-5)
C₁₀H₆F₂N₂O 220.17 - 2,4-Difluorophenyl
- Hydroxyl (-OH)
Electrophilic fluorine atoms enhance bioavailability and metabolic stability.
5-Methoxy-2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine
(321432-99-9)
C₁₇H₁₂F₃N₃OS 363.36 - Sulfanyl (-S-)
- Trifluoromethyl (-CF₃)
- Pyridinyl
Electron-withdrawing CF₃ group increases acidity; sulfanyl improves lipophilicity.
4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
(339101-83-6)
C₁₉H₁₅F₃N₂S 364.39 - Sulfide (-S-)
- Trifluoromethyl (-CF₃)
- Methylbenzyl
Bulky substituents reduce steric accessibility; CF₃ enhances thermal stability.

Functional Group Impact on Properties

Sulfonyl vs. Sulfanyl/Sulfide Groups: The phenylsulfonyl group in this compound imparts strong electron-withdrawing effects, increasing polarity and hydrogen-bond acceptor capacity compared to sulfanyl or sulfide derivatives (e.g., compounds in ). This may enhance solubility in polar solvents but reduce membrane permeability . Sulfanyl (-S-) and sulfide (-S-) groups in compounds like contribute to higher lipophilicity, favoring interactions with hydrophobic biological targets .

Steric Effects :

  • Bulky substituents (e.g., trifluoromethyl in ) near the sulfonyl/sulfanyl groups reduce hydrophobic interactions with enzymes or receptors due to steric hindrance . For example, methyl or bromine substituents at position C3 in phenylsulfonyl analogs diminish binding efficiency .

Electron-Donating vs. Withdrawing Groups :

  • Electron-donating groups like morpholinyl or methoxy enhance nucleophilicity, whereas electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity, affecting reactivity in substitution or addition reactions.

Biological Activity

2-Phenyl-5-(phenylsulfonyl)-4-pyrimidinol (CAS No. 106073-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating various diseases. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a phenyl group and a phenylsulfonyl moiety. This unique structure is believed to contribute to its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific enzymes. Research indicates that it may act as an inhibitor for several key enzymes involved in metabolic pathways, particularly those linked to cancer and inflammation.

Key Enzyme Targets:

  • Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are crucial in cancer therapy as they interfere with nucleotide synthesis, leading to reduced cell proliferation.
  • Thymidylate Synthase : This enzyme is vital for DNA synthesis; inhibition can lead to apoptosis in rapidly dividing cells.

Anticancer Properties

Studies have shown that derivatives of this compound exhibit significant anticancer activity. For example, compounds similar to this pyrimidinol have been evaluated for their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Compound Cell Line Tested IC50 (µM) Mechanism
This compoundMV4-11 (AML)15.3Induces apoptosis
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-oneMCF7 (Breast Cancer)10.5Mnk inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
MRSA12.5
E. faecalis15.0

Case Studies

  • Anticancer Evaluation : A study evaluated the effects of this compound on MV4-11 acute myeloid leukemia cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the downregulation of anti-apoptotic proteins.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The compound was shown to inhibit biofilm formation effectively, suggesting potential use as a therapeutic agent against biofilm-associated infections.

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